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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent

nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonists: LY2940094 tartrate and

SB-612111. Both compounds have been investigated for their therapeutic potential in a range

of CNS disorders. This document summarizes key experimental data, details the

methodologies employed in these studies, and illustrates the underlying signaling pathways.

Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of LY2940094 tartrate and SB-612111

across various preclinical models.
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Compound
Therapeutic

Area

Animal

Model
Dose Range Key Findings Reference

LY2940094

tartrate
Depression

Mouse

Forced-Swim

Test

30 mg/kg

(p.o.)

Significantly

reduced

immobility

time. This

effect was

absent in

NOP receptor

knockout

mice.

[1][2]

Mouse

Forced-Swim

Test

3-10 mg/kg

(p.o.)

Enhanced the

antidepressa

nt-like effect

of fluoxetine.

[3]

Anxiety

Mouse Fear-

Conditioned

Freezing

Assay

30 mg/kg

(p.o.)

Significantly

attenuated

immobility.

[3]

Rat Stress-

Induced

Hyperthermia

10 mg/kg

(p.o.)

Reduced

stress-

induced

increases in

core body

temperature.

[3]

Alcohol

Dependence

Indiana

Alcohol-

Preferring (P)

and

Marchigian

Sardinian

Alcohol-

Preferring

(msP) rats

3-30 mg/kg

(p.o.)

Dose-

dependently

reduced

homecage

ethanol self-

administratio

n. Blocked

stress-

induced

reinstatement

[4][5]
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of ethanol-

seeking.

Binge Eating
Lean and

obese rats
Not specified

Inhibited the

overconsump

tion of a

palatable

high-energy

diet.

[6][7]

SB-612111 Pain

Mouse Tail

Withdrawal

Assay

up to 3 mg/kg

(i.p.)

Prevented

the

pronociceptiv

e action of

N/OFQ.

[8]

Depression

Mouse

Forced

Swimming

and Tail

Suspension

Tests

1-10 mg/kg

(i.p.)

Reduced

immobility

time. This

effect was

reversed by

N/OFQ and

absent in

NOP receptor

knockout

mice.

[8][9]

Traumatic

Brain Injury

Rat Model of

TBI

(Controlled

Cortical

Impact)

10 µM and

100 µM

(topical)

Improved

cerebral

blood flow in

the ipsilateral

side following

TBI.

[10][11][12]

Food Intake Sated and

food-deprived

mice

1 and 10

mg/kg (i.p.)

Prevented

the

orexigenic

effect of

N/OFQ in

sated mice

[8]
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but had no

effect on food

intake in

food-deprived

mice.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of findings.

Mouse Forced-Swim Test (for LY2940094 and SB-
612111)
This assay is a widely used behavioral test to assess antidepressant-like activity.

Animals: Male NIH-Swiss mice or NOP receptor-deficient mice and their wild-type littermates

were used.[1]

Apparatus: Mice were placed in clear plastic cylinders (10 cm diameter, 25 cm height) filled

with 6 cm of water (22–25°C).[1]

Procedure:

LY2940094 was administered orally (p.o.) 60 minutes prior to the test.[3] For combination

studies, fluoxetine was administered intraperitoneally (i.p.) 30 minutes before the test.[3]

SB-612111 was administered intraperitoneally (i.p.) at doses of 1-10 mg/kg.[8][9]

Mice were placed in the water-filled cylinders for a 6-minute session.[1]

The duration of immobility during the last 4 minutes of the test was recorded. Immobility is

defined as the absence of any movement except for those required to keep the head

above water.

Rat Model of Traumatic Brain Injury (for SB-612111)
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This model is used to investigate the neuroprotective effects of compounds following a

traumatic brain injury.

Animals: Male Wistar rats were used.[12][13]

Surgical Procedure:

Animals underwent a craniotomy.

A controlled cortical impact (CCI) was used to induce a traumatic brain injury.[12][13]

Treatment: SB-612111 was applied topically to the cortex at concentrations of 10 µM and

100 µM.[10][11][12]

Endpoint Measurement: Cerebral blood flow (CBF) was measured to assess the effects of

the treatment.[10][11][12]

Visualizations
Experimental Workflow for In Vivo Efficacy Testing
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Caption: General workflow for in vivo efficacy studies.
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Caption: Antagonistic action on the NOP receptor pathway.

Conclusion
Both LY2940094 tartrate and SB-612111 have demonstrated significant in vivo efficacy as

NOP receptor antagonists across a variety of preclinical models. LY2940094 has shown

promise in models of depression, anxiety, and alcohol dependence, and has progressed to

clinical trials in humans for major depressive disorder and alcohol dependence.[14][15][16] SB-

612111 has exhibited efficacy in models of pain, depression, and has shown neuroprotective

effects in a traumatic brain injury model.[8][9][10][12][13]

The choice between these two compounds for further research and development would

depend on the specific therapeutic indication of interest. The oral bioavailability of LY2940094

offers a potential advantage for chronic dosing regimens.[1] Further head-to-head comparative

studies would be beneficial to delineate more subtle differences in their in vivo pharmacological

profiles. The detailed experimental protocols and pathway diagrams provided in this guide

serve as a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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